molecular formula C14H14O7 B1267142 (4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate CAS No. 5517-62-4

(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate

Cat. No. B1267142
CAS RN: 5517-62-4
M. Wt: 294.26 g/mol
InChI Key: QEJNCDMZMCHLCH-UHFFFAOYSA-N
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Description

(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate, also known as 4-methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-ylmethyl benzoate, is a synthetic compound belonging to the family of substituted benzoates. It is a white crystalline powder that is soluble in organic solvents, such as methanol, ethanol, and acetone. It is used as an intermediate in organic synthesis and as a drug in the pharmaceutical industry. This compound has been studied extensively for its potential applications in the medical field.

Scientific Research Applications

4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-ylmethyl benzoate has been studied extensively for its potential applications in the medical field. It has been used as an intermediate in the synthesis of various drugs, such as antifungal agents and antiviral agents. It has also been studied for its potential use in cancer therapy. In addition, this compound has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with a variety of drugs.

Mechanism of Action

The mechanism of action of (4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoateoxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-ylmethyl benzoate is not yet fully understood. However, it is thought to act as a prodrug, which is a compound that is metabolized by the body to produce the active drug. It is believed that this compound is metabolized by the body to produce the active drug, which then binds to its target receptor and produces the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoateoxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-ylmethyl benzoate are not yet fully understood. However, it has been shown to have a number of beneficial effects in animal studies. In mice, it has been shown to reduce inflammation and pain, as well as to reduce the development of certain types of tumors. In addition, it has been shown to have anti-cancer activity in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using (4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoateoxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-ylmethyl benzoate in laboratory experiments include its high solubility in organic solvents, its stability in a wide range of temperatures and pH levels, and its low toxicity. However, there are some limitations to its use, such as its low solubility in water and its susceptibility to oxidation.

Future Directions

The potential applications of (4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoateoxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-ylmethyl benzoate are still being explored. Future research should focus on the development of more efficient synthesis methods, as well as on the elucidation of its mechanism of action. In addition

Synthesis Methods

The synthesis of (4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoateoxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-ylmethyl benzoate can be achieved through a two-step reaction. The first step involves the reaction of 4-methoxybenzoyl chloride and 2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-ylmethyl alcohol in the presence of a base, such as sodium hydroxide. This yields (4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoateoxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-ylmethyl benzoate as the desired product. The second step involves the purification of the product by recrystallization.

properties

IUPAC Name

(4-methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O7/c1-17-13-11-10(20-14(16)21-11)9(19-13)7-18-12(15)8-5-3-2-4-6-8/h2-6,9-11,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJNCDMZMCHLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C(C(O1)COC(=O)C3=CC=CC=C3)OC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301633
Record name methyl 5-o-benzoyl-2,3-o-(oxomethylidene)pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate

CAS RN

5517-62-4
Record name NSC145053
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 5-o-benzoyl-2,3-o-(oxomethylidene)pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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